molecular formula C9H10N2O3 B6204451 (furan-2-yl)methyl N-(2-cyanoethyl)carbamate CAS No. 1904110-72-0

(furan-2-yl)methyl N-(2-cyanoethyl)carbamate

Cat. No.: B6204451
CAS No.: 1904110-72-0
M. Wt: 194.2
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Description

(furan-2-yl)methyl N-(2-cyanoethyl)carbamate is an organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl N-(2-cyanoethyl)carbamate typically involves the reaction of furan-2-ylmethanol with N-(2-cyanoethyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl N-(2-cyanoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the cyano group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: (furan-2-yl)methyl N-(2-aminoethyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(furan-2-yl)methyl N-(2-cyanoethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl N-(2-cyanoethyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The carbamate moiety can undergo hydrolysis, releasing active intermediates that can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl carbamate: Lacks the cyanoethyl group, making it less versatile in certain applications.

    N-(2-cyanoethyl)carbamate: Lacks the furan ring, reducing its potential for π-π interactions.

    Furan-2-ylmethyl N-methylcarbamate: Contains a methyl group instead of the cyanoethyl group, altering its reactivity and applications.

Uniqueness

(furan-2-yl)methyl N-(2-cyanoethyl)carbamate is unique due to the presence of both the furan ring and the cyanoethyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler carbamates.

Properties

CAS No.

1904110-72-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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